(2-methyl-1H-indol-5-yl)methanamine

Catalog No.
S731205
CAS No.
36798-25-1
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-methyl-1H-indol-5-yl)methanamine

CAS Number

36798-25-1

Product Name

(2-methyl-1H-indol-5-yl)methanamine

IUPAC Name

(2-methyl-1H-indol-5-yl)methanamine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3

InChI Key

OZQPOLJBMYZUOL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)CN

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CN

The exact mass of the compound (2-methyl-1H-indol-5-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Methyl-1H-indol-5-yl)methanamine (CAS 36798-25-1) is a highly versatile bifunctional building block characterized by a primary methanamine group at the C5 position and a methyl group at the C2 position of an indole core. In pharmaceutical and materials procurement, this compound is prized for its dual reactivity profile: the primary amine serves as an accessible nucleophile for amide couplings and reductive aminations, while the 2-methylindole core provides a stable, electron-rich aromatic system. The strategic placement of the C2-methyl group fundamentally alters the physicochemical and metabolic properties of the scaffold compared to unsubstituted indoles, making it a critical starting material for the synthesis of kinase inhibitors, PPARγ modulators, and advanced functional materials where structural rigidity and metabolic stability are paramount [1].

Substituting (2-methyl-1H-indol-5-yl)methanamine with its unmethylated analog (1H-indol-5-ylmethanamine) or N-methylated variants frequently leads to process and performance failures. The unsubstituted C2 position in generic indoles is highly susceptible to unwanted electrophilic aromatic substitution and oxidative degradation, such as conversion to oxindoles by cytochrome P450 enzymes. By employing the C2-methylated analog, chemists sterically block this vulnerable site, forcing downstream functionalization exclusively to the C3 position and significantly enhancing the metabolic half-life of the resulting active pharmaceutical ingredients (APIs). Furthermore, the C2-methyl group provides essential steric bulk that anchors the molecule within specific hydrophobic binding pockets, a feature that cannot be replicated by simple tryptamine derivatives or C1-methylated analogs [1].

Enhanced Regioselectivity in Downstream Functionalization

During downstream synthesis, the unsubstituted indole core is prone to mixed substitution at both the C2 and C3 positions, complicating purification. The presence of the C2-methyl group in (2-methyl-1H-indol-5-yl)methanamine sterically blocks the C2 position, directing electrophiles almost exclusively to the C3 position. This structural feature increases the yield of the desired C3-mono-adduct to >95%, compared to the ~60-70% typically observed for unsubstituted indoles, which often suffer from significant C2 or bis-adduct formation [1].

Evidence DimensionC3-Regioselectivity Yield during electrophilic coupling
Target Compound Data>95% C3-mono-adduct formation
Comparator Or BaselineUnsubstituted indole core (~60-70% C3-adduct, with mixed C2/bis-adducts)
Quantified Difference>25% improvement in regioselective yield
ConditionsStandard electrophilic aromatic substitution (e.g., Friedel-Crafts) conditions

Eliminates the need for costly and time-consuming chromatographic separation of C2/C3 isomers during large-scale API synthesis.

Prevention of C2-Oxidative Metabolic Degradation

A major liability of indole-based drugs is their rapid metabolism via CYP450-mediated oxidation at the C2 position to form oxindoles. By utilizing the C2-methylated building block, this primary metabolic pathway is sterically and electronically blocked. Pharmacokinetic studies on derived compounds demonstrate that 2-methylindole derivatives exhibit an in vitro metabolic half-life (t1/2) in human liver microsomes of >45 minutes, representing a roughly 3-fold increase over their unsubstituted counterparts, which typically degrade in <15 minutes [1].

Evidence DimensionIn vitro metabolic half-life (t1/2) in human liver microsomes (HLM)
Target Compound Datat1/2 > 45 min
Comparator Or BaselineUnsubstituted indole derivatives (t1/2 < 15 min)
Quantified Difference~3-fold increase in metabolic half-life
ConditionsHLM assay monitoring CYP450-mediated C2-oxidation

Crucial for medicinal chemistry procurement when optimizing the pharmacokinetic profile and bioavailability of indole-based lead compounds.

Increased Nucleophilic Reactivity at the C3 Position

The electron-donating effect of the C2-methyl group significantly increases the electron density of the indole ring system. Kinetic studies evaluating the coupling of indoles with reference electrophiles reveal that 2-methylindoles possess a higher nucleophilicity parameter (N) compared to unsubstituted indoles. This translates to a 1 to 2 unit increase in the N value, which accelerates C3-directed electrophilic coupling reactions and allows for milder processing conditions [1].

Evidence DimensionNucleophilicity parameter (N) for C3 coupling
Target Compound DataIncreased N value (accelerated kinetics)
Comparator Or BaselineUnsubstituted indole system (Baseline N value, slower kinetics)
Quantified Difference~1 to 2 unit increase in nucleophilicity parameter (N)
ConditionsKinetic studies of coupling with reference benzhydryl cations

Enables the use of milder reaction conditions and shorter reaction times during the structural elaboration of the indole core.

Improved Target Binding Affinity via Steric Anchoring

In structure-activity relationship (SAR) optimization, the C2-methyl group serves as a critical steric anchor within hydrophobic binding pockets of target proteins (e.g., kinases, aromatase, or PPARγ). Molecular docking and in vitro binding assays consistently show that the incorporation of a 2-methylindole core enhances van der Waals interactions, resulting in a 1.5 to 2.0 kcal/mol stronger binding affinity (ΔG) compared to unsubstituted indole analogs, which lack this anchoring moiety[1].

Evidence DimensionTarget binding affinity (ΔG) in hydrophobic kinase/receptor pockets
Target Compound DataEnhanced van der Waals interactions and lower IC50
Comparator Or BaselineUnsubstituted indole core (Weaker binding, lacks C2 anchor)
Quantified Difference~1.5 to 2.0 kcal/mol stronger binding affinity
ConditionsMolecular docking and in vitro binding assays

Justifies the selection of the 2-methylated building block to maximize potency and selectivity in drug discovery programs.

Synthesis of PPARγ Modulators and Kinase Inhibitors

The C5-methanamine group provides an ideal handle for amide coupling to diverse carboxylic acids, while the 2-methylindole core supplies the necessary steric bulk and metabolic stability. This makes the compound a superior choice over unsubstituted indoles for optimizing receptor binding and in vivo efficacy in targeted therapies [1].

Development of Metabolically Stable CNS Drugs

Because the C2-methyl group effectively blocks CYP450-mediated oxidation to oxindoles, this building block is highly prioritized in the design of central nervous system (CNS) active agents. It ensures a prolonged pharmacokinetic half-life and prevents the formation of reactive metabolites that often plague generic indole scaffolds [2].

Regioselective Construction of Complex Indolocarbazoles

In materials science and advanced organic synthesis, the steric hindrance provided by the C2-methyl group is leveraged to direct subsequent cyclization and cross-coupling reactions exclusively to the C3 position. This streamlines the scalable manufacturing of complex polycyclic architectures by eliminating the need for difficult isomer separations [3].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

[(2-Methyl-1H-indol-5-yl)methyl]amine

Dates

Last modified: 08-15-2023

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